
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide derivatives have been identified as potential antifungal agents. These compounds exhibit significant fungicidal activity against a range of Candida species, as well as against other fungal pathogens including Aspergillus species, molds, and dermatophytes. This broad antifungal activity is attributed to the structural optimization of the morpholin-2-one core, which also enhances plasmatic stability. In vivo efficacy against systemic Candida albicans infection has been demonstrated, indicating potential therapeutic applications in treating fungal infections (Bardiot et al., 2015).
Antimicrobial Activity
Research on pyrimidine-triazole derivatives synthesized from morpholin-3-one molecules has shown significant antimicrobial activity against selected bacterial and fungal strains. These novel compounds, tested in various organic solvents, demonstrated their potential as antimicrobial agents, providing a foundation for further exploration in the development of new antimicrobial drugs (Majithiya & Bheshdadia, 2022).
Structural and Fluorescence Properties
The structural aspects and properties of amide-containing isoquinoline derivatives, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, have been studied, revealing their ability to form crystalline salts and inclusion compounds with enhanced fluorescence emission. This property is of interest for potential applications in material science, especially in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Antibacterial and Antifungal Activities
An array of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides has been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed excellent activity against various bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-5-4-6-16(15(13)3)21-17(24)12-23-18(25)11-14(2)20-19(23)22-7-9-26-10-8-22/h4-6,11H,7-10,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMJGCOZKENFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

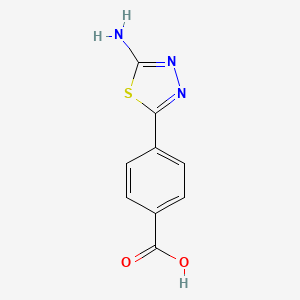
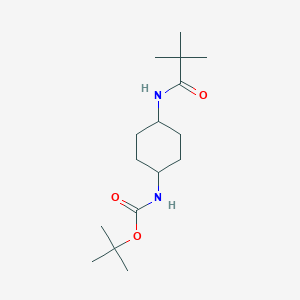


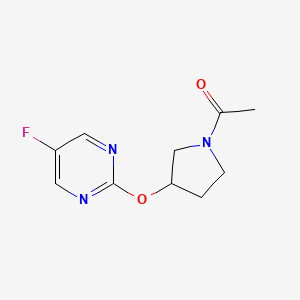
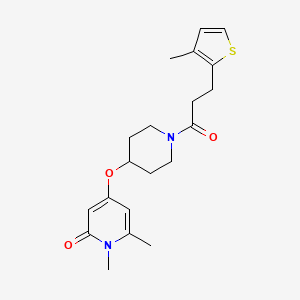
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
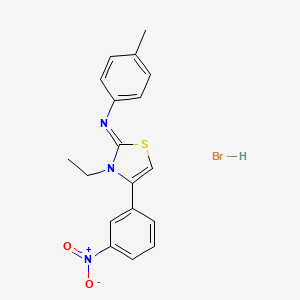
![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)